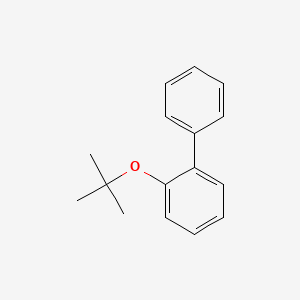

2-(tert-Butoxy)biphenyl

Descripción

Propiedades

Fórmula molecular |

C16H18O |

|---|---|

Peso molecular |

226.31 g/mol |

Nombre IUPAC |

1-[(2-methylpropan-2-yl)oxy]-2-phenylbenzene |

InChI |

InChI=1S/C16H18O/c1-16(2,3)17-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |

Clave InChI |

WYCWTTUWLNPMNT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC1=CC=CC=C1C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Alkylation of 2-Hydroxybiphenyl with tert-Butyl Bromoacetate

One of the well-documented routes to compounds bearing tert-butoxy groups on biphenyl derivatives involves the alkylation of 2-hydroxybiphenyl with tert-butyl bromoacetate under basic conditions.

- Reactants: 2,2'-dihydroxybiphenyl (1 mmol), potassium carbonate (3 mmol), tert-butyl bromoacetate (3 mmol).

- Solvent: Acetone (15 mL).

- Conditions: Stirring at room temperature for 3 hours.

- Workup: Evaporation of solvent under reduced pressure, extraction with dichloromethane and water, evaporation of organic phases.

- Crystallization: Dissolution in hot hexane followed by slow evaporation to yield crystals.

- Yield: Approximately 80%.

- The product is tert-butyl 2-({2'-[2-(tert-butoxy)-2-oxoethoxy][1,1'-biphenyl]-2-yl}oxy)acetate.

- This intermediate can be further processed by acid treatment to remove the tert-butyl protecting group, yielding the target compound or related derivatives.

This method highlights a two-step approach where the tert-butoxy group is introduced via an ester linkage and can be deprotected subsequently to afford the desired biphenyl derivative.

Palladium-Catalyzed Cross-Coupling Using Di-tert-butylphosphine Derivatives

Although this method is primarily described for 2-(di-tert-butylphosphino)biphenyl, the chemistry and conditions are relevant for the preparation of tert-butoxy-substituted biphenyl analogs due to the similar steric and electronic demands of tert-butyl substituents.

- Starting materials: 2-bromobiphenyl and di-tert-butylchlorophosphine.

- Catalyst: Tetrakis(triphenylphosphine)palladium(0).

- Solvent: Anhydrous tetrahydrofuran (THF).

- Atmosphere: Inert (nitrogen or argon).

- Temperature: Reflux for 2 hours.

- Quenching: Addition of saturated ammonium chloride solution.

- Purification: Methanol crystallization.

- Yield: High, around 95.7%.

- Scale: Demonstrated on a 40 g scale of 2-bromobiphenyl.

- Formation of Grignard reagent from 2-bromobiphenyl and magnesium in THF.

- Subsequent palladium-catalyzed coupling with di-tert-butylchlorophosphine to form the phosphine-substituted biphenyl.

While this method targets phosphine-substituted biphenyls, the use of palladium-catalyzed cross-coupling and Grignard intermediates is adaptable for introducing tert-butoxy groups via appropriate electrophiles or nucleophiles.

Palladium-Catalyzed Coupling of Di-tert-butylphosphine with o-Dibromobenzene

A patent describes a method involving palladium(0)-catalyzed coupling of di-tert-butylphosphine and o-dibromobenzene in toluene with sodium carbonate as base under argon atmosphere.

- Reagents: Di-tert-butylphosphine (1 mol), o-dibromobenzene (0.9 mol), bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(0) (0.005 mol), sodium carbonate (5 mol).

- Solvent: Toluene (1 L).

- Temperature: Heated to 80 °C for 8 hours.

- Subsequent addition of phenylboronic acid or 2,4,6-triisopropylphenylboronic acid followed by further heating.

- Workup: Quenching with water, extraction, drying, solvent removal, and recrystallization from methanol.

- Approximately 88% yield for 2-(di-tert-butylphosphine)biphenyl.

- Product characterized by NMR spectroscopy confirming structure.

This method emphasizes the utility of palladium-catalyzed cross-coupling under inert atmosphere for the efficient synthesis of sterically hindered biphenyl derivatives bearing bulky tert-butyl substituents.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| Alkylation of 2,2'-dihydroxybiphenyl with tert-butyl bromoacetate | 2,2'-Dihydroxybiphenyl, tert-butyl bromoacetate, K2CO3 | Stirring, 3 h | Acetone | Room temp | ~80% | Two-step process with deprotection possible |

| Pd-catalyzed coupling of 2-bromobiphenyl with di-tert-butylchlorophosphine | 2-Bromobiphenyl, di-tert-butylchlorophosphine, Mg, Pd(PPh3)4 | Reflux, inert atmosphere | THF | Reflux | 95.7% | Grignard intermediate, high yield |

| Pd-catalyzed coupling of di-tert-butylphosphine with o-dibromobenzene | Di-tert-butylphosphine, o-dibromobenzene, Pd catalyst, Na2CO3 | Heated 8 h + boronic acid coupling | Toluene | 80–100 °C | 88% | Inert atmosphere, multi-step coupling |

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The tert-butoxy group acts as a directing group in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization of the biphenyl scaffold.

Suzuki-Miyaura Coupling

2-(tert-Butoxy)biphenyl participates in Suzuki-Miyaura reactions with arylboronic acids under palladium catalysis. The tert-butoxy group enhances electron density at the adjacent position, facilitating selective coupling.

| Reagents/Conditions | Products | Yield | Ref. |

|---|---|---|---|

| Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O, 80°C | 2-(tert-Butoxy)-4'-substituted biphenyl | 68–85% |

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond .

Deprotection Reactions

The tert-butoxy group can be cleaved under acidic conditions to yield phenolic derivatives, a strategy employed in multi-step syntheses.

Acid-Catalyzed Cleavage

| Reagents/Conditions | Products | Yield | Ref. |

|---|---|---|---|

| HCl (conc.), CH₃COOH, 100°C | 2-Hydroxybiphenyl | 92% |

Applications : This deprotection step is critical in synthesizing hydroxylated biphenyl intermediates for pharmaceuticals and agrochemicals .

Oxidative Coupling

The tert-butoxy group stabilizes intermediates in copper-mediated oxidative dimerization reactions.

Copper-Catalyzed Homocoupling

| Reagents/Conditions | Products | Yield | Ref. |

|---|---|---|---|

| CuCl₂, t-BuOLi, O₂, DMF, 80°C | 2,2'-Di(tert-butoxy)biphenyl | 56% |

Mechanistic Pathway : Aryl radicals generated via single-electron transfer (SET) from Cu(II) intermediates undergo dimerization to form symmetrical biaryls .

Functional Group Transformations

The biphenyl backbone allows further derivatization while retaining the tert-butoxy group.

Electrophilic Aromatic Substitution

| Reagents/Conditions | Products | Yield | Ref. |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | 2-(tert-Butoxy)-4-nitrobiphenyl | 74% |

Regioselectivity : Nitration occurs preferentially at the 4-position due to the electron-donating tert-butoxy group .

Radical Reactions

The tert-butoxy group influences radical stability in photochemical or thermal processes.

Photochemical Bromination

| Reagents/Conditions | Products | Yield | Ref. |

|---|---|---|---|

| NBS, AIBN, CCl₄, hv | 2-(tert-Butoxy)-4-bromobiphenyl | 63% |

Mechanism : Bromine radicals abstract hydrogen atoms, followed by bromine addition at the most stabilized position .

Aplicaciones Científicas De Investigación

2-(tert-Butoxy)biphenyl has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Materials Science: The compound is used in the development of advanced materials with specific properties, such as polymers and liquid crystals.

Pharmaceuticals: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 2-(tert-Butoxy)biphenyl involves its interaction with specific molecular targets and pathways. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity . Additionally, the biphenyl core provides a rigid and planar structure that can facilitate π-π stacking interactions with aromatic systems . These interactions play a crucial role in the compound’s effects in various chemical and biological processes.

Comparación Con Compuestos Similares

Substituent Effects on Biphenyl Geometry

The dihedral angle between the two benzene rings in biphenyl derivatives is highly sensitive to substituent size and position. For example:

- 2,2′-[Biphenyl-2,2′-diylbis(oxy)]diacetic acid () exhibits a dihedral angle of 60.8° due to steric interactions between the oxy-acetic acid groups .

- 2-(tert-Butoxy)biphenyl : The bulky tert-butoxy group at the ortho position likely induces a larger dihedral angle compared to smaller substituents (e.g., methoxy).

Electronic Effects

The tert-butoxy group is a strong electron donor, which contrasts with electron-withdrawing groups (e.g., nitro or cyano) in analogs like EMAC2068 (). Such electronic differences impact applications:

- Electron-donating groups (e.g., -O-tBu, -OCH₃) enhance π-conjugation in fluorescent whitening agents (e.g., C.I.378 in ) .

- Electron-withdrawing groups (e.g., -NO₂) improve binding affinity in HIV-1 RT inhibitors () .

Functional Group Comparisons

Q & A

Q. What is the standard synthetic route for 2-(tert-Butoxy)biphenyl, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis involves a nucleophilic substitution reaction. A typical protocol (adapted from biphenyl derivatives) uses 2,2’-dihydroxybiphenyl and tert-butyl bromoacetate in acetone with potassium carbonate as a base. Key conditions include:

- Molar ratio : 1:3 (biphenyl diol to tert-butyl bromoacetate) to ensure complete substitution.

- Reaction time : 3 hours at room temperature under stirring.

- Purification : Solvent evaporation followed by extraction with dichloromethane and water.

Yield optimization requires careful control of moisture and stoichiometric excess of the alkylating agent. Structural analogs like 4,4’-di-tert-butylbiphenyl may require adjusted conditions due to steric effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns. The tert-butoxy group shows a singlet at ~1.3 ppm (H) for the nine equivalent methyl protons.

- X-ray crystallography : Resolves dihedral angles between biphenyl rings (e.g., 60.8° in related compounds) and validates spatial arrangements hindered by the tert-butoxy group .

- HPLC/MS : Ensures purity (>95%) and detects byproducts like unreacted diol or mono-substituted intermediates .

Advanced Research Questions

Q. How do steric effects from the tert-butoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky tert-butoxy group reduces reactivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) by hindering transmetalation. Strategies to mitigate this include:

- Using electron-rich ligands (e.g., SPhos) to enhance catalyst turnover.

- Elevating reaction temperatures (80–100°C) to overcome steric barriers.

Comparative studies with less hindered analogs (e.g., 4-methoxybiphenyl) show slower kinetics for the tert-butoxy derivative, confirmed via kinetic monitoring .

Q. What environmental degradation pathways are hypothesized for this compound, and how do they differ from unsubstituted biphenyl?

- Methodological Answer :

- Microbial degradation : Unsubstituted biphenyl undergoes hydroxylation (via dioxygenases) to 2-/3-/4-hydroxybiphenyl, but the tert-butoxy group may block enzymatic access. Aerobic degradation studies using Sphingomonas strains show <20% degradation in 14 days, compared to 100% for biphenyl in 8 hours under similar conditions.

- Abiotic pathways : Photolysis via UV exposure cleaves the tert-butoxy group, forming biphenyl-2-ol and acetone as primary byproducts.

Analytical methods like GC-MS and LC-HRMS are critical for tracking degradation intermediates .

Q. How can contradictory toxicological data for biphenyl derivatives be resolved, and what models apply to this compound?

- Methodological Answer : Discrepancies in toxicity studies (e.g., EPA reports vs. acute exposure data) arise from differences in:

- Exposure routes : Inhalation vs. dermal absorption.

- Metabolic activation : Liver microsome assays reveal species-specific CYP450 metabolism.

For this compound, use: - In silico QSAR models : Predict bioaccumulation potential (logP ≈ 4.2) and prioritize in vitro assays.

- Zebrafish embryos : Screen for developmental toxicity at 10–100 µM concentrations.

Existing EPA frameworks for biphenyl toxicity assessment (limited human data, reliance on animal models) provide a template .

Key Challenges and Recommendations

- Synthesis : Optimize protecting groups for tert-butoxy stability during functionalization.

- Toxicology : Prioritize metabolomics to identify bioactive metabolites.

- Environmental Impact : Conduct long-term soil persistence studies using C-labeled analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.